molecular formula C14H14ClN3O2 B2648882 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034237-00-6

2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No. B2648882
CAS RN: 2034237-00-6
M. Wt: 291.74
InChI Key: HAPORIBYKOLSKR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds closely related to 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone have been a significant focus of research. Studies have detailed the processes involved in creating novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives, emphasizing their structural establishment through elemental analysis and spectral studies (Kumar et al., 2007). Furthermore, research on vibrational and structural observations, including molecular docking studies, has provided insights into the compound's geometry, vibrational wavenumbers, and nonlinear optical properties, highlighting the potential for charge transfer within these molecules (ShanaParveen et al., 2016).

Antimicrobial and Antitubercular Activity

A key area of application for these compounds is in their antimicrobial and antitubercular activities. Research has synthesized a series of derivatives, demonstrating significant antibacterial, antifungal, and antitubercular properties. These findings suggest the compounds' potential as therapeutic agents against various microbial infections (Bhoot et al., 2011). Another study focused on pyrazoline and pyrazole derivatives, reporting noteworthy antibacterial and antifungal effects, further supporting the application of these compounds in developing new antimicrobial agents (Hassan, 2013).

Molecular Docking and Insecticidal Evaluation

Further extending the compounds' applicability, studies involving molecular docking and insecticidal evaluations have been conducted. These investigations offer promising insights into the compounds' binding affinities with specific proteins, suggesting potential inhibitory activities against targets like kinesin spindle protein. Additionally, some derivatives have shown 100% mortality against certain pests, indicating the compounds' efficacy as insecticidal agents (Halim et al., 2020).

Anticancer and Antimicrobial Agents

Research has also explored the anticancer and antimicrobial potentials of pyrazole derivatives. Novel compounds have been synthesized and characterized, with some showing higher anticancer activity than standard drugs and good to excellent antimicrobial activity. This indicates the compounds' dual applicability in treating both cancer and microbial infections (Hafez et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-11-1-3-13(4-2-11)20-10-14(19)17-7-8-18-12(9-17)5-6-16-18/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPORIBYKOLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

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